molecular formula C11H10N2O2S B6500069 (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide CAS No. 435333-21-4

(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide

Cat. No.: B6500069
CAS No.: 435333-21-4
M. Wt: 234.28 g/mol
InChI Key: HOBLIVBWLVPRTR-YWEYNIOJSA-N
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Description

(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide is a thioamide derivative characterized by a Z-configuration double bond, a cyano group at the α-position, and a 3-hydroxy-4-methoxyphenyl substituent at the β-position.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10-3-2-7(5-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBLIVBWLVPRTR-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and malononitrile.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile.

    Thioamide Formation: The nitrile intermediate is then converted to the thioamide by reacting with hydrogen sulfide (H₂S) in the presence of a base like sodium ethoxide (NaOEt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde.

    Reduction: Formation of 2-amino-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to natural products and bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a candidate for creating functionalized polymers or nanomaterials.

Mechanism of Action

The mechanism by which (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thioamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound’s key structural features are compared to analogs in Table 1.

Compound Name Aromatic Substituent Functional Groups Molecular Formula*
(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide (Target) 3-hydroxy-4-methoxyphenyl Cyano, thioamide, hydroxy, methoxy C₁₁H₁₀N₂O₂S
(2Z)-2-cyano-3-(2-thienyl)prop-2-enethioamide () Thiophene-2-yl Cyano, thioamide C₈H₆N₂S₂
(2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide () 2,4-dichlorophenyl, phenyl Thioamide, hydroxy, chloro C₁₅H₁₁Cl₂NOS
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide () 1H-pyrrol-2-yl Cyano, thioamide C₈H₇N₃S
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide () 3-bromo-4-hydroxy-5-methoxyphenyl, 2-ethoxyphenyl Cyano, amide, hydroxy, methoxy, bromo, ethoxy C₁₉H₁₇BrN₂O₄

*Molecular formulas inferred from substituents; exact values may vary.

Key Observations :

  • Aromatic Systems: The target compound’s 3-hydroxy-4-methoxyphenyl group offers hydrogen-bonding donors/acceptors, contrasting with the sulfur-containing thiophene () or electron-withdrawing dichlorophenyl groups (). This impacts solubility and crystal packing .
  • Functional Groups : The thioamide (–C(=S)–NH₂) group in the target compound differs from amides () in hydrogen-bonding strength and conformational flexibility .

Spectroscopic Characterization

Spectroscopic data for structural analogs provide benchmarks for comparison:

  • IR Spectroscopy :
    • Thioamide C=S stretch: ~1224 cm⁻¹ () .
    • Hydroxy O–H stretch: ~3442 cm⁻¹ () .
  • NMR Spectroscopy :
    • Thiophene protons resonate at δ 7.19–7.53 ppm (), whereas methoxy groups in the target compound would appear as singlets near δ 3.8–4.0 ppm.

Crystallography and Hydrogen Bonding

  • : The dichlorophenyl analog forms crystals via ethanol evaporation, with hydrogen bonding involving the hydroxyl and thioamide groups .
  • Target Compound : The 3-hydroxy-4-methoxyphenyl group likely promotes extensive hydrogen-bonding networks, affecting crystallinity and stability. Software like SHELXL () and WinGX () are critical for resolving such structures .

Biological Activity

(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2SC_{11}H_{10}N_2O_2S, with a molecular weight of approximately 230.27 g/mol. The compound features a cyano group, a hydroxy group, and a methoxy group, which contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with hydroxy and methoxy groups often exhibit antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in cells, potentially preventing cellular damage and contributing to overall health .

Anticancer Properties

Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, this compound may interact with cellular pathways involved in cancer progression. The presence of the cyano group is known to enhance the compound's ability to bind to proteins involved in cell signaling, thus inhibiting tumor growth.

The mechanisms through which this compound exerts its effects include:

  • Free Radical Scavenging : The hydroxy group acts as a hydrogen donor, neutralizing free radicals.
  • Enzyme Inhibition : The cyano group may inhibit enzymes that are crucial for cancer cell metabolism and proliferation.
  • Gene Expression Modulation : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting strong antioxidant potential.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Study 2: Anticancer Efficacy

In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
2565
5045

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